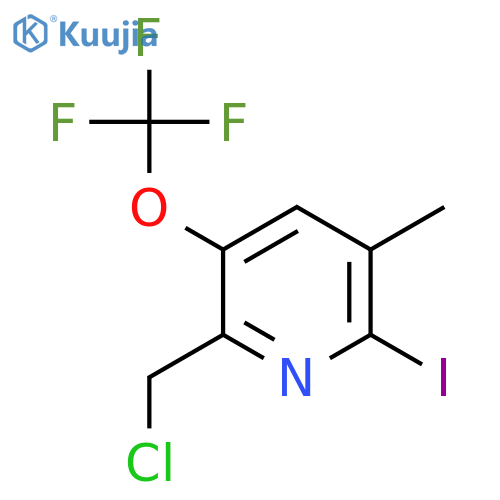Cas no 1806232-88-1 (2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine)

2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6ClF3INO/c1-4-2-6(15-8(10,11)12)5(3-9)14-7(4)13/h2H,3H2,1H3
- InChIKey: NCZHZNXRWRPVNH-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C=C(C(CCl)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 22.1
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093040-1g |
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine |
1806232-88-1 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806232-88-1): A Versatile Intermediate in Pharmaceutical Synthesis
2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806232-88-1) is a highly versatile intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, has gained significant attention in recent years due to its potential applications in the development of novel drugs and therapeutic agents. The presence of a chloromethyl, iodo, methyl, and trifluoromethoxy substituents on the pyridine ring makes it an attractive starting material for a wide range of chemical transformations.
The chemical structure of 2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine is particularly noteworthy for its functional group diversity. The chloromethyl group can be readily converted into various other functional groups, such as amines, ethers, and sulfides, through nucleophilic substitution reactions. The iodo substituent, on the other hand, is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including organometallic reagents and organic anions. This versatility makes the compound a valuable building block in the synthesis of complex molecules with diverse biological activities.
The methyl and trifluoromethoxy groups contribute to the overall stability and reactivity of the molecule. The methyl group provides steric protection and enhances the lipophilicity of the compound, which is crucial for its bioavailability and cellular uptake. The trifluoromethoxy group, known for its strong electron-withdrawing properties, can modulate the electronic environment around the pyridine ring, influencing the reactivity and selectivity of various chemical transformations.
In recent studies, 2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine has been utilized as a key intermediate in the synthesis of several promising drug candidates. For instance, researchers at the University of California have reported the use of this compound in the development of novel inhibitors for kinases involved in cancer signaling pathways. The unique combination of functional groups allows for precise control over the molecular architecture, enabling the design of highly specific and potent inhibitors.
Beyond cancer research, this compound has also shown promise in the field of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of small molecules targeting G protein-coupled receptors (GPCRs) implicated in Alzheimer's disease. The ability to fine-tune the chemical structure through selective modifications has led to the discovery of compounds with improved pharmacological profiles and reduced side effects.
The synthetic accessibility of 2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine is another factor contributing to its widespread use in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound on both laboratory and industrial scales. One such method involves a multi-step process starting from commercially available 3-trifluoromethoxy pyridine, followed by sequential functionalization steps to introduce the desired substituents.
In conclusion, 2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806232-88-1) stands out as a highly versatile intermediate with significant potential in pharmaceutical synthesis. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers aiming to develop novel drugs and therapeutic agents. As ongoing research continues to uncover new applications and optimization strategies, this compound is likely to play an increasingly important role in advancing medical science.
1806232-88-1 (2-(Chloromethyl)-6-iodo-5-methyl-3-(trifluoromethoxy)pyridine) 関連製品
- 156691-99-5(Ethyl 5-(bromomethyl)nicotinate)
- 1561724-32-0((2,4,5-trimethyloxolan-3-yl)methanamine)
- 1865037-96-2(2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid)
- 1797028-72-8(4-[4-(morpholine-4-sulfonyl)benzoyl]-7-phenyl-1,4-thiazepane)
- 6868-28-6((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)
- 941914-29-0(N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide)
- 1490232-51-3(2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol)
- 2060028-33-1(N-(4-ethoxyphenyl)-1H-pyrazol-4-amine)
- 2680753-53-9(5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid)
- 332939-46-5(N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide)




